4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
4-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted at position 1 with a 4-fluorobenzenesulfonyl group and at position 7 with a 4-chlorobenzamide moiety.
Properties
IUPAC Name |
4-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-17-6-3-16(4-7-17)22(27)25-19-10-5-15-2-1-13-26(21(15)14-19)30(28,29)20-11-8-18(24)9-12-20/h3-12,14H,1-2,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYZCMPGAGHFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzamide and sulfonyl groups. Key reactions include:
Friedel-Crafts Acylation: Introduction of the acyl group to the aromatic ring using reagents like AlCl3.
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2.
Reduction: Reagents like LiAlH4 or H2/Pd.
Substitution: Reagents like halogens (Br2, Cl2) and bases (NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
The benzamide group at position 7 is a critical pharmacophore. Modifications here significantly alter electronic, steric, and solubility profiles:
Key Observations :
- Chloro vs. Fluoro : The target compound’s 4-chloro group may enhance binding affinity compared to 4-fluoro analogs due to stronger electron-withdrawing effects and larger van der Waals interactions .
- Trifluoromethyl vs. Chloro : The 4-trifluoromethyl group () introduces greater hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
- Alkoxy Substitution : The isopropoxy group in ’s compound likely improves solubility but may weaken target engagement due to reduced electronegativity .
Variations at the Tetrahydroquinoline Nitrogen (Position 1)
The substituent at position 1 influences conformational flexibility and electronic properties:
Key Observations :
- Sulfonyl vs.
- Morpholine/Piperidine Carbonyl : These groups () introduce nitrogen-containing heterocycles, which could improve water solubility and modulate selectivity for mTOR or related kinases .
- Cyclopropylcarbonyl : The cyclopropane ring () adds rigidity, possibly limiting off-target interactions and improving metabolic stability .
Pharmacological and Physicochemical Implications
- mTOR Inhibition : Morpholine-substituted analogs () demonstrated mTOR inhibitory activity, suggesting that the target compound’s sulfonyl group may similarly engage the kinase’s hydrophobic pocket .
- Synthetic Accessibility : Sulfonyl-containing compounds (e.g., target, ) may require more complex synthesis vs. carbonyl analogs due to sulfonation steps .
Biological Activity
The compound 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS Number: 946260-03-3) is a synthetic organic molecule that belongs to the class of quinoline derivatives. Its structure features a chloro and fluorobenzenesulfonyl moiety, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClFN2O3S |
| Molecular Weight | 444.9 g/mol |
| CAS Number | 946260-03-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and proliferation. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated an IC50 value of 95.48 nM against HDAC3 .
- Induction of Apoptosis : It promotes apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to G2/M phase arrest in the cell cycle .
- Targeting Signaling Pathways : The compound affects critical signaling pathways such as MAPK/ERK and PI3K/Akt, which are essential for cellular growth and survival.
Biological Activity
Recent studies have highlighted the antitumor potential of this compound:
- Anticancer Activity : The compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance:
- Combination Therapy : When combined with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced their anticancer efficacy at lower concentrations (0.5 μM), suggesting its potential as part of combination therapy regimens .
Study 1: HDAC Inhibition and Antitumor Effects
A study focused on the synthesis and evaluation of fluorinated benzamide derivatives indicated that modifications in the structure could lead to improved selectivity for HDAC isoforms. The specific derivative containing the sulfonyl group exhibited enhanced activity against solid tumors compared to traditional HDAC inhibitors .
Study 2: Molecular Docking Studies
Computational docking studies have been employed to predict the binding interactions between this compound and its target enzymes. These studies suggest that the compound forms stable complexes with HDACs and other relevant targets due to favorable interactions with key amino acid residues in their active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
